3-(4-Cyclopropylphenyl)prop-2-enoic acid
CAS No.: 545393-80-4
Cat. No.: VC4162144
Molecular Formula: C12H12O2
Molecular Weight: 188.226
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 545393-80-4 |
|---|---|
| Molecular Formula | C12H12O2 |
| Molecular Weight | 188.226 |
| IUPAC Name | (E)-3-(4-cyclopropylphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C12H12O2/c13-12(14)8-3-9-1-4-10(5-2-9)11-6-7-11/h1-5,8,11H,6-7H2,(H,13,14)/b8-3+ |
| Standard InChI Key | ZEKSWKQALDVANW-FPYGCLRLSA-N |
| SMILES | C1CC1C2=CC=C(C=C2)C=CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The chemical identity of 3-(4-Cyclopropylphenyl)prop-2-enoic acid is defined by its IUPAC name and structural formula (Table 1). The cyclopropyl group introduces steric strain, which may influence its reactivity and intermolecular interactions.
Table 1: Chemical Identity of 3-(4-Cyclopropylphenyl)prop-2-enoic Acid
| Property | Value |
|---|---|
| CAS Number | 545393-80-4 |
| Molecular Formula | |
| Molecular Weight | 188.22 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
Structural Comparison to Analogous Compounds
The compound shares structural homology with other propenoic acid derivatives (Table 2). For instance, (E)-3-(4-sulfooxyphenyl)prop-2-enoic acid (PubChem CID 6070438) contains a sulfoxy group instead of cyclopropyl, conferring antifouling properties . Similarly, 3-(4-Acetylphenyl)prop-2-enoic acid (PubChem CID 56628261) replaces cyclopropyl with an acetyl group, altering electronic properties .
Table 2: Comparison of Propenoic Acid Derivatives
Synthesis and Reactivity
Hypothesized Synthesis Pathways
While no direct synthesis route for 3-(4-Cyclopropylphenyl)prop-2-enoic acid is documented, analogous compounds suggest potential methods. For example, 3-(N-(4-Acetylphenyl)carbamoyl)prop-2-enoic acid is synthesized via coupling reactions between diketo acids and amines . A plausible route for the target compound could involve:
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Friedel-Crafts Alkylation: Introducing the cyclopropyl group to benzene using cyclopropyl chloride and a Lewis acid catalyst.
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Knoevenagel Condensation: Reacting 4-cyclopropylbenzaldehyde with malonic acid to form the propenoic acid side chain .
Reactivity Profile
The α,β-unsaturated carboxylic acid moiety is prone to nucleophilic additions and conjugate reductions. The cyclopropyl ring may undergo ring-opening reactions under acidic or oxidative conditions, offering avenues for functionalization.
Physicochemical Properties
Predicted Solubility and Stability
The compound’s logP (calculated using PubChem data) is estimated at 2.8, indicating moderate lipophilicity. This property suggests limited water solubility, aligning with trends observed in cinnamic acid derivatives . Stability under ambient conditions remains unstudied, though the conjugated double bond may render it susceptible to photodegradation.
Research Gaps and Future Directions
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